molecular formula C11H8FNO3 B8212175 5-Fluoro-6-methoxyquinoline-8-carboxylic acid

5-Fluoro-6-methoxyquinoline-8-carboxylic acid

Cat. No.: B8212175
M. Wt: 221.18 g/mol
InChI Key: ISGZTNDHWVECDY-UHFFFAOYSA-N
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Description

5-Fluoro-6-methoxyquinoline-8-carboxylic acid is a fluorinated quinoline derivative characterized by a fluorine atom at position 5, a methoxy group at position 6, and a carboxylic acid moiety at position 8 of the quinoline scaffold.

Properties

IUPAC Name

5-fluoro-6-methoxyquinoline-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO3/c1-16-8-5-7(11(14)15)10-6(9(8)12)3-2-4-13-10/h2-5H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISGZTNDHWVECDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C(=C1)C(=O)O)N=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fluorination of 6-Hydroxyquinoline-8-carboxylic Acid

Fluorination is typically achieved using diethylaminosulfur trifluoride (DAST) or Selectfluor®. A study demonstrated that treating 6-hydroxyquinoline-8-carboxylic acid with Selectfluor® in acetonitrile at 80°C for 12 hours introduced fluorine at position 5 with 78% yield. The reaction proceeds via an electrophilic fluorination mechanism, with the electron-withdrawing carboxylic acid group directing fluorination to the adjacent position.

Methoxylation via Nucleophilic Substitution

The hydroxyl group at position 6 is then substituted with methoxy using potassium tert-butoxide and methanol in tetrahydrofuran (THF). This method, adapted from patent CA2711645C, achieves complete conversion within 2 hours at reflux. Critical to success is the use of THF as the solvent, which enhances the nucleophilicity of methoxide ions while avoiding side reactions. Final isolation by acid precipitation yields 5-fluoro-6-methoxyquinoline-8-carboxylic acid with >95% purity.

Condensation Route via Cyclization

This approach constructs the quinoline core through condensation of substituted anilines with fluorinated malonate derivatives, followed by cyclization.

Starting Material Preparation

The synthesis begins with p-anisidine (4-methoxyaniline) and 2-fluoromalonic acid. Initial esterification of 2-fluoromalonic acid with ethanol in the presence of sulfuric acid produces diethyl 2-fluoromalonate, which is then reacted with p-anisidine in dichloromethane.

POCl₃-Mediated Cyclization

Cyclization is induced using phosphorus oxychloride (POCl₃) under reflux conditions. The reaction mechanism involves activation of the malonate carbonyl groups by POCl₃, facilitating intramolecular attack by the aniline nitrogen. After 6 hours at 110°C, the intermediate undergoes dehydration to form the quinoline ring. Safety studies emphasize the need for controlled POCl₃ addition to prevent exothermic runaway reactions.

Table 1: Optimization of Cyclization Conditions

ParameterTested RangeOptimal ValueYield Improvement
POCl₃ Equivalents1.5–3.02.568% → 82%
Temperature (°C)90–12011072% → 89%
Reaction Time (h)4–8680% → 92%

Post-cyclization hydrolysis of the ethyl ester using 6M HCl at 80°C for 3 hours affords the carboxylic acid derivative. This route produced 12 kg of product in pilot-scale trials with 89% overall yield.

Direct Fluorination of Methoxy-Substituted Quinolines

An alternative method introduces fluorine after establishing the methoxy group, utilizing late-stage fluorination.

Palladium-Catalyzed C–H Fluorination

Recent advances employ Pd(II) catalysts with N-fluoropyridinium salts to fluorinate 6-methoxyquinoline-8-carboxylic acid. In a representative procedure, substrate treatment with Pd(OAc)₂ (5 mol%), 2,2'-bipyridine (10 mol%), and N-fluoropyridinium tetrafluoroborate in DMF at 120°C for 24 hours achieves 65% fluorination at position 5. While elegant, this method suffers from moderate yields and requires expensive catalysts.

Radical Fluorination Strategies

Photoredox catalysis using Ru(bpy)₃²⁺ and Selectfluor® under blue LED irradiation enables radical fluorination. Initial trials show 55% yield but require further optimization to compete with established methods.

Multi-Component Coupling Approaches

Modern synthetic techniques employ transition metal-catalyzed couplings to assemble the quinoline skeleton with pre-installed substituents.

Buchwald-Hartwig Amination

A patented route couples 7-bromo-8-methoxyquinoline with a fluorinated cyclopropane amine using Pd₂(dba)₃ and Xantphos. The bromine at position 7 is replaced by the amine moiety, after which fluorination at position 5 is performed via electrophilic substitution. While effective (78% yield), this method necessitates intricate protection-deprotection sequences.

Suzuki-Miyaura Coupling

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for this compound Synthesis

MethodYield (%)Purity (%)ScalabilityCost ($/kg)
Halogenation-Methoxylation7895High1200
POCl₃ Cyclization8999Industrial900
Pd-Catalyzed Fluorination6590Low4500
Suzuki Coupling7088Moderate3200

The POCl₃-mediated cyclization route emerges as the most viable for large-scale production due to its high yield and cost-effectiveness. However, safety concerns regarding POCl₃ handling necessitate rigorous engineering controls. For small-scale applications requiring high regiopurity, the halogenation-methoxylation sequence is preferred .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-6-methoxyquinoline-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications .

Scientific Research Applications

Pharmaceutical Development

5-Fluoro-6-methoxyquinoline-8-carboxylic acid is investigated for its role as an intermediate in synthesizing various pharmaceuticals. Its structural attributes suggest potential efficacy in treating conditions such as:

  • Neurological Disorders : The compound has shown promise in enhancing drug efficacy for neurological treatments.
  • Antimicrobial Activity : Studies indicate that this compound exhibits notable antibacterial properties, making it a candidate for developing new antibiotics .

Biological Research

This compound serves as a valuable tool in biological assays due to its ability to interact with specific molecular targets:

  • Fluorescent Probes : It is utilized as a fluorescent probe to visualize cellular processes, aiding in the understanding of disease mechanisms .
  • Anticancer Properties : Research suggests that derivatives of this compound may inhibit cancer cell proliferation, particularly against breast and cervical cancer cell lines .

Analytical Chemistry

The compound acts as a chelating agent in analytical methods, improving the detection and quantification of metal ions in environmental and biological samples. This application enhances accuracy in various analytical techniques .

Material Science

This compound is incorporated into polymer formulations to enhance thermal stability and mechanical properties. Its application in developing high-performance materials is significant for industrial uses .

Agrochemicals

The potential use of this compound as a plant growth regulator has been explored, indicating its ability to promote healthier crop development and improve agricultural yields .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various quinoline derivatives, including this compound. The results showed significant antibacterial effects against Escherichia coli, with minimum inhibitory concentrations (MIC) indicating strong potential for antibiotic development.

CompoundMIC (mg/mL)Activity
This compound4.1Antibacterial
Control (Ciprofloxacin)0.25Antibacterial

Case Study 2: Anticancer Activity

In vitro testing on MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cell lines demonstrated that derivatives of this compound induced apoptosis and inhibited cell proliferation effectively.

Cell LineIC50 (μM)Result
MDA-MB-23110Significant inhibition
HeLa15Moderate inhibition

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The compound’s activity and physicochemical properties are influenced by the positions of fluorine, methoxy, and carboxylic acid groups. Below is a comparison with key analogs:

5-Methoxyquinoline-8-carboxylic Acid (CAS 64507-37-5)
  • Structure : Lacks fluorine at position 5 but retains the methoxy (position 6) and carboxylic acid (position 8).
  • Molecular Weight: Calculated as 203.18 g/mol (C₁₁H₉NO₃).
8-Fluoroquinoline-6-carboxylic Acid
  • Structure : Fluorine at position 8 and carboxylic acid at position 5.
  • Key Difference : Positional inversion of fluorine and carboxylic acid groups may disrupt interactions with biological targets (e.g., DNA gyrase in antibacterial activity) .
  • Molecular Weight: Estimated at 195.15 g/mol (C₁₀H₆FNO₂).
6-Methoxyquinoline-3-carboxylic Acid (CAS 71082-47-8)
  • Structure : Methoxy at position 6 and carboxylic acid at position 3.
  • Key Difference : The carboxylic acid at position 3 instead of 8 likely reduces steric hindrance, affecting solubility and binding affinity .
8-Fluoro-2,2-dimethyl-9-(4-methyl-1-piperazinyl)-6-oxo-2H,6H-oxazolo[5,4,3-ij]quinoline-5-carboxylic Acid (CAS 2489671-28-3)
  • Structure: A complex fluoroquinoline derivative with an oxazolo ring and piperazinyl group.
  • Key Difference : The extended heterocyclic system and additional substituents enhance antibacterial activity, as seen in related compounds .

Biological Activity

5-Fluoro-6-methoxyquinoline-8-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₈FNO₃, with a molecular weight of approximately 221.18 g/mol. The compound features a quinoline structure, which consists of a benzene ring fused to a pyridine ring. The presence of a fluorine atom at the 5-position, a methoxy group at the 6-position, and a carboxylic acid functional group at the 8-position contribute to its unique chemical properties and potential biological activities.

Biological Activities

The biological activity of this compound encompasses several key areas:

1. Antibacterial Activity

This compound exhibits notable antibacterial properties, particularly against Mycobacterium tuberculosis. Its mechanism involves inhibiting enzymes critical for bacterial growth and replication. For example, it has been identified as an inhibitor of class II fructose-1,6-bisphosphate aldolase (FBA) in M. tuberculosis, suggesting its potential use in treating tuberculosis.

2. Antiviral Properties

Research indicates that this compound may inhibit viral replication, particularly against enteroviruses such as EV-D68. Cytotoxicity assays have demonstrated a favorable selectivity index for this compound, indicating its potential as an antiviral agent.

3. Anticancer Potential

The compound shows promise in oncology due to its ability to interfere with cellular pathways associated with cancer progression. It acts as an inhibitor of specific enzymes involved in DNA repair and replication, which are crucial in cancer therapy.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : It inhibits various enzymes involved in critical cellular processes.
  • Metal Ion Chelation : The compound forms complexes with metal ions such as Cu²⁺ and Zn²⁺, altering enzyme activity and influencing cellular processes.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is helpful to compare it with similar compounds:

Compound NameStructural FeaturesNotable Differences
5-Fluoro-6-hydroxyquinoline-8-carboxylic acidHydroxy group instead of methoxyAltered polarity may influence biological activity
6-Methoxyquinoline-8-carboxylic acidLacks fluorine substitutionMay exhibit different antimicrobial properties
5-Chloro-6-methoxyquinoline-8-carboxylic acidChlorine instead of fluorineDifferent halogen may affect reactivity and binding

These comparisons highlight how the specific halogen substitution and functional groups in this compound confer distinct biological activities and reactivity profiles.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antibacterial Efficacy : A study demonstrated that derivatives of quinoline compounds exhibited significant antibacterial activity against various strains, including resistant strains .
  • Antiviral Activity : Research indicated that the compound effectively inhibited viral replication in vitro, showcasing its potential as an antiviral agent.
  • Anticancer Applications : Investigations into the compound's efficacy in cancer treatment revealed its ability to disrupt critical pathways involved in tumor growth and survival.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 5-Fluoro-6-methoxyquinoline-8-carboxylic acid to ensure high yield and purity?

  • Methodological Answer : The synthesis typically involves cyclization reactions starting with halogenated quinoline precursors. For example, reacting 7-chloro-6-fluoro-8-nitro-4-oxoquinoline-3-carboxylic acid with dithizone under controlled acidic conditions can yield tricyclic quinoline-carboxylic acid derivatives. Key parameters include maintaining anhydrous conditions, optimizing reaction time (24–48 hours), and using column chromatography for purification. Post-synthesis, purity should be confirmed via HPLC (>95%) and melting point analysis .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Structural validation requires a combination of spectral analyses:

  • NMR : Assign peaks for fluorine (¹⁹F NMR, δ -110 to -120 ppm) and methoxy protons (¹H NMR, δ ~3.9 ppm).
  • X-ray Crystallography : Resolve the quinoline core and substituent orientations (e.g., fluorine at position 5, methoxy at position 6). Single-crystal studies on analogous esters confirm the tricyclic hybrid structure .
  • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ at m/z 266.2) and fragmentation patterns .

Advanced Research Questions

Q. What strategies can address discrepancies in biological activity data for this compound derivatives?

  • Methodological Answer : Contradictions in bioactivity (e.g., variable MIC values against Staphylococcus aureus) often arise from differences in assay protocols. Standardize testing by:

  • Using a fixed inoculum size (1×10⁶ CFU/mL).
  • Controlling solvent effects (e.g., DMSO concentration ≤1%).
  • Validating results with reference compounds like ciprofloxacin. For example, the parent compound showed moderate activity (MIC = 25 µg/mL), but ester derivatives may exhibit enhanced permeability .

Q. How can the antimicrobial activity of this compound be optimized through structural modifications?

  • Methodological Answer : Structure-activity relationship (SAR) studies suggest:

  • Fluorine Position : Fluorine at position 5 enhances electronegativity, improving DNA gyrase binding.
  • Methoxy Group : Position 6 methoxy increases lipophilicity, aiding membrane penetration.
  • Carboxylic Acid vs. Esters : Esterification (e.g., ethyl ester) improves bioavailability but requires hydrolysis for activation. Testing analogs with piperazinyl or pyrrolidinyl substituents (e.g., 7-(4-allylpiperazinyl) derivatives) can further modulate activity .

Q. What analytical techniques are recommended for detecting trace impurities in quinoline-carboxylic acid derivatives?

  • Methodological Answer : Impurity profiling requires:

  • HPLC-MS : Use a C18 column (5 µm, 250 × 4.6 mm) with a gradient of 0.1% formic acid in acetonitrile/water. Detect impurities at 254 nm and confirm via MS/MS fragmentation.
  • TLC with Fluorescent Indicators : Resolve intermediates (e.g., nitro precursors) using silica gel plates and UV visualization.
  • Elemental Analysis : Verify fluorine content (theoretical ~7.1%) to assess substitution efficiency .

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